molecular formula C38H77NO8P+ B11931353 Edmpc

Edmpc

Cat. No.: B11931353
M. Wt: 707.0 g/mol
InChI Key: GQOBJNOATQOLJE-IFPPELDOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyldimyristoylphosphatidylcholine is synthesized through a series of chemical reactions involving the esterification of myristic acid with glycerol, followed by the introduction of a phosphatidylcholine group. The synthetic route typically involves the following steps:

    Esterification: Myristic acid is esterified with glycerol to form dimyristoylglycerol.

    Phosphorylation: The dimyristoylglycerol is then phosphorylated to introduce the phosphatidylcholine group.

    Ethylation: Finally, the compound is ethylated to form Ethyldimyristoylphosphatidylcholine.

Industrial Production Methods

Industrial production of Ethyldimyristoylphosphatidylcholine involves large-scale esterification and phosphorylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyldimyristoylphosphatidylcholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized lipid derivatives.

    Reduction: Reduction reactions can be performed to modify the lipid structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions include oxidized lipid derivatives, reduced lipid forms, and substituted lipid compounds with different functional groups .

Mechanism of Action

Ethyldimyristoylphosphatidylcholine exerts its effects by forming stable complexes with DNA, known as lipoplexes. These complexes facilitate the delivery of DNA into cells by interacting with the negatively charged cell membrane. The cationic nature of Ethyldimyristoylphosphatidylcholine enhances its binding affinity to DNA and promotes cellular uptake through endocytosis .

Properties

Molecular Formula

C38H77NO8P+

Molecular Weight

707.0 g/mol

IUPAC Name

2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C38H77NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2/h36H,7-35H2,1-6H3/q+1/t36-,48?/m1/s1

InChI Key

GQOBJNOATQOLJE-IFPPELDOSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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